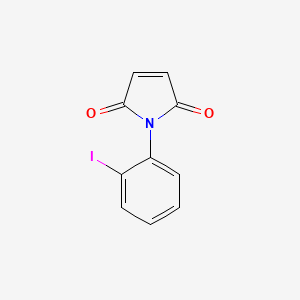
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione, also known as 2-Iodobiphenyl , is an organic compound with the chemical formula C12H9I and a molecular weight of 280.11 g/mol . It appears as a pale yellow to greenish transparent liquid at room temperature . The compound contains an iodine substituent attached to a biphenyl ring system.
Synthesis Analysis
2-Iodobiphenyl can be synthesized from 2-aminobiphenyl . One common method involves reacting 2-aminobiphenyl with iodine to introduce the iodine atom at the desired position .
Molecular Structure Analysis
The molecular structure of 2-Iodobiphenyl consists of a biphenyl core with an iodine atom attached to one of the phenyl rings. The ortho position (position 2) relative to the hydroxy group of the phenol is where the iodine substituent resides .
Chemical Reactions Analysis
2-Iodobiphenyl can participate in various coupling reactions, where the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol. These reactions can lead to the formation of heterocycles .
Physical And Chemical Properties Analysis
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-iodophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGPNZTJLHQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
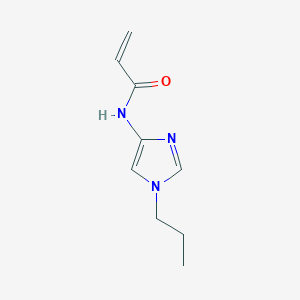
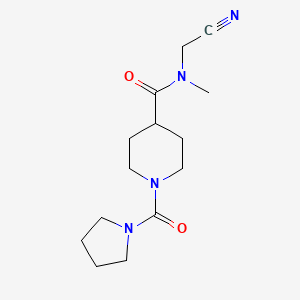
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
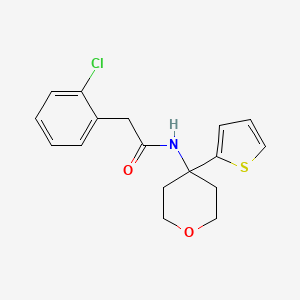

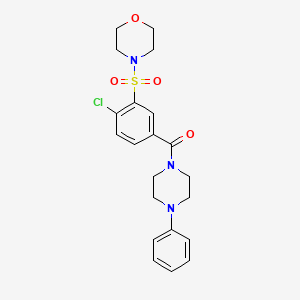


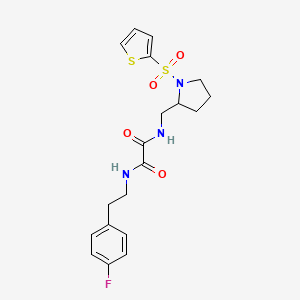
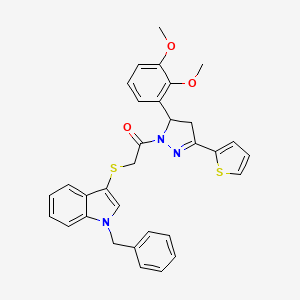
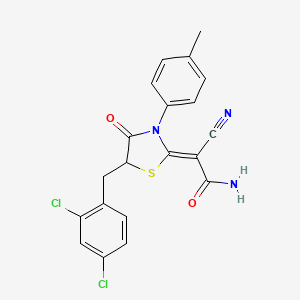
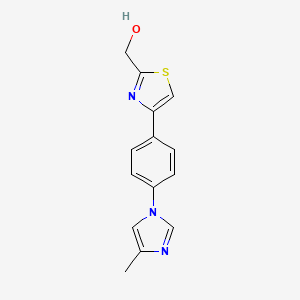
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)